biKEAP1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

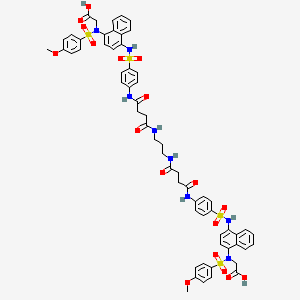

biKEAP1 is a unique bivalent inhibitor of the BTB E3 ligase KEAP1. This compound is designed to engage the cellular KEAP1 dimer, leading to the direct release of sequestered NRF2 protein, which results in instant NRF2 activation. This activation promotes the nuclear translocation of NRF2, directly suppressing proinflammatory cytokine transcription .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of biKEAP1 involves the chemical linking of two copies of a monovalent KEAP1 inhibitor. This approach leverages the dimeric nature of KEAP1, which contains two drug-binding sites. The synthetic route typically involves multiple steps, including the formation of amide bonds and sulfonamide linkages under controlled conditions .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include purification steps such as crystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: biKEAP1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the KEAP1 dimer, leading to the release of NRF2 .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as amine and sulfonyl chloride derivatives. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major product formed from the synthesis of this compound is the bivalent inhibitor itself, which is designed to engage both binding sites on the KEAP1 dimer .

Wissenschaftliche Forschungsanwendungen

biKEAP1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to rapidly activate NRF2 makes it a valuable tool for studying the NRF2 pathway and its role in inflammation and oxidative stress. In medicine, this compound has potential therapeutic applications for conditions involving acute inflammation .

Wirkmechanismus

biKEAP1 exerts its effects by binding to the KEAP1 dimer, which leads to the release of the sequestered NRF2 protein. This release promotes the nuclear translocation of NRF2, where it suppresses the transcription of proinflammatory cytokine genes. The molecular targets involved include the KEAP1 dimer and the NRF2 protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Monovalent KEAP1 inhibitors

- Proteolysis targeting chimera (PROTAC) degraders that target KEAP1

Uniqueness: biKEAP1 is unique in its bivalent nature, which allows it to engage both binding sites on the KEAP1 dimer simultaneously. This results in a more rapid and potent activation of NRF2 compared to monovalent inhibitors .

Eigenschaften

Molekularformel |

C61H60N8O18S4 |

|---|---|

Molekulargewicht |

1321.4 g/mol |

IUPAC-Name |

2-[[4-[[4-[[4-[3-[[4-[4-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]anilino]-4-oxobutanoyl]amino]propylamino]-4-oxobutanoyl]amino]phenyl]sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid |

InChI |

InChI=1S/C61H60N8O18S4/c1-86-42-16-24-46(25-17-42)90(82,83)68(38-60(74)75)54-30-28-52(48-8-3-5-10-50(48)54)66-88(78,79)44-20-12-40(13-21-44)64-58(72)34-32-56(70)62-36-7-37-63-57(71)33-35-59(73)65-41-14-22-45(23-15-41)89(80,81)67-53-29-31-55(51-11-6-4-9-49(51)53)69(39-61(76)77)91(84,85)47-26-18-43(87-2)19-27-47/h3-6,8-31,66-67H,7,32-39H2,1-2H3,(H,62,70)(H,63,71)(H,64,72)(H,65,73)(H,74,75)(H,76,77) |

InChI-Schlüssel |

FDJKCJCMGLIPES-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC(=O)NCCCNC(=O)CCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C7=CC=CC=C76)N(CC(=O)O)S(=O)(=O)C8=CC=C(C=C8)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.